

9H-carbazole-3,6-dicarbonitrile CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9H-carbazole-3,6-dicarbonitrile

Cat. No.: B1589216

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An In-Depth Technical Guide to **9H-carbazole-3,6-dicarbonitrile** for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **9H-carbazole-3,6-dicarbonitrile**, a pivotal building block in materials science and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its synthesis, the significance of its properties, and the rationale for its diverse applications.

Core Compound Identification and Physicochemical Profile

9H-carbazole-3,6-dicarbonitrile, also known as 3,6-dicyanocarbazole, is a highly functionalized aromatic heterocycle. Its rigid, planar carbazole core, combined with the strong electron-withdrawing capabilities of the two nitrile groups, imparts unique electronic and photophysical properties. These characteristics make it a compound of high interest for creating advanced functional materials.

| Identifier | Value | Reference |
|-------------------|--|---|
| CAS Number | 57103-03-4 | [1] [2] [3] [4] |
| IUPAC Name | 9H-carbazole-3,6-dicarbonitrile | [1] [2] |
| Molecular Formula | C ₁₄ H ₇ N ₃ | [1] [2] [3] |
| Molecular Weight | 217.22 g/mol | [1] [2] |
| Melting Point | >360 °C (decomposes) | [5] [6] [7] |
| Canonical SMILES | <chem>C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N</chem> | [1] |
| InChI Key | TZXYZCGWHFCFDX-UHFFFAOYSA-N | [1] [2] |

Strategic Synthesis: The Palladium-Catalyzed Cyanation Pathway

The functionalization of the carbazole core at the 3 and 6 positions is key to unlocking its material potential. While several synthetic routes exist, the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole has emerged as the most robust, scalable, and high-yielding methodology.[\[5\]](#)[\[8\]](#)[\[9\]](#)

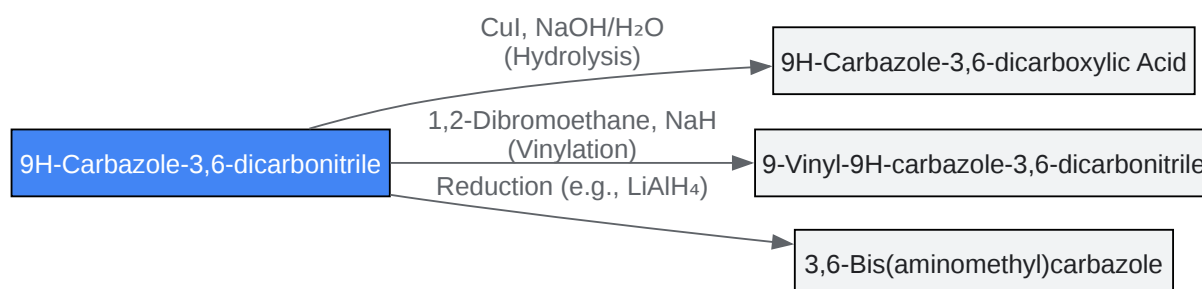
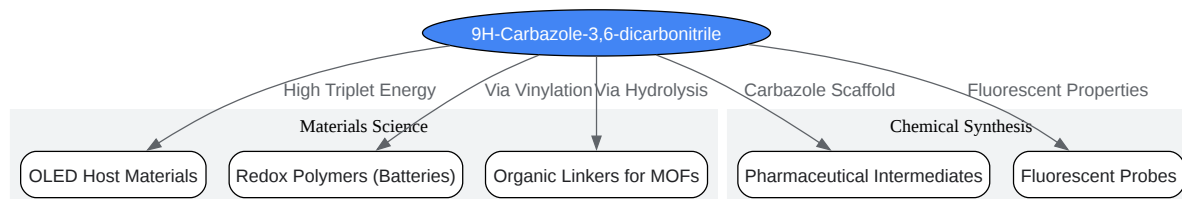
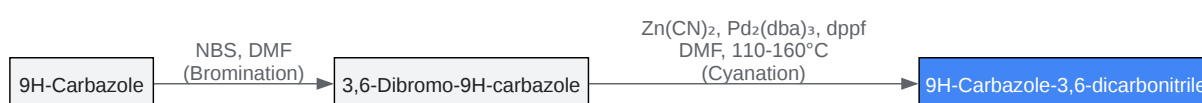
Mechanistic Rationale

The choice of a palladium-catalyzed cross-coupling reaction is deliberate. This approach offers high functional group tolerance and catalytic efficiency. The reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

- Catalyst System:** The combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, typically dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical.[\[1\]](#)[\[10\]](#) The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle.

- **Cyanide Source:** Zinc cyanide ($\text{Zn}(\text{CN})_2$) is the preferred cyanide source over more toxic alternatives like copper(I) cyanide or alkali metal cyanides. It is less nucleophilic, reducing side reactions, and its transmetalation to the palladium complex is efficient.[10]
- **Reaction Conditions:** The reaction is conducted in a high-boiling polar aprotic solvent like DMF (N,N-dimethylformamide) at elevated temperatures (typically $>100^\circ\text{C}$) to ensure sufficient reaction kinetics.[5][10] An inert atmosphere is mandatory to prevent the oxidation of the Pd(0) catalyst.

Visualizing the Synthesis Workflow



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- To cite this document: BenchChem. [9H-carbazole-3,6-dicarbonitrile CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589216#9h-carbazole-3-6-dicarbonitrile-cas-number-and-iupac-name]

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